3-(2,4-Dimethylphenyl)pyridin-2(1H)-one

Fragment-based drug design Rule of Three compliance Hydrogen-bond donor count

3-(2,4-Dimethylphenyl)pyridin-2(1H)-one (CAS 1261940-58-2) is a 3-aryl-substituted pyridin-2(1H)-one with molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol. The compound belongs to the pyridinone scaffold class, recognized as a privileged structure in medicinal chemistry for its hydrogen-bonding capacity and its role in fragment-based drug design.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1261940-58-2
Cat. No. B6365983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dimethylphenyl)pyridin-2(1H)-one
CAS1261940-58-2
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CNC2=O)C
InChIInChI=1S/C13H13NO/c1-9-5-6-11(10(2)8-9)12-4-3-7-14-13(12)15/h3-8H,1-2H3,(H,14,15)
InChIKeyMJOSCCJHHJLKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dimethylphenyl)pyridin-2(1H)-one (CAS 1261940-58-2): Chemical Identity, Scaffold Class, and Procurement Baseline


3-(2,4-Dimethylphenyl)pyridin-2(1H)-one (CAS 1261940-58-2) is a 3-aryl-substituted pyridin-2(1H)-one with molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . The compound belongs to the pyridinone scaffold class, recognized as a privileged structure in medicinal chemistry for its hydrogen-bonding capacity and its role in fragment-based drug design [1]. Commercially, it is supplied by vendors such as abcr GmbH (catalog AB317475) at 95% purity . The 2,4-dimethylphenyl substitution pattern at the pyridine 3-position distinguishes this compound from a family of closely related regioisomeric dimethylphenyl-pyridinones that differ only in the position and orientation of methyl groups on the pendant phenyl ring.

Why Regioisomeric Dimethylphenyl Pyridinones Are Not Interchangeable: Physicochemical and Conformational Drivers of 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one Selection


Within the family of dimethylphenyl-substituted pyridin-2(1H)-ones, even subtle changes in methyl group positioning produce quantifiable differences in lipophilicity, polar surface area, conformational flexibility, and hydrogen-bond donor count that cannot be dismissed as trivial . These computed physicochemical descriptors directly affect ligand efficiency metrics, membrane permeability predictions, and fragment-growing vectors in drug discovery programs [1]. A procurement decision that treats 3-(2,4-dimethylphenyl)pyridin-2(1H)-one as interchangeable with its 2,3-dimethyl or 3,5-dimethyl regioisomers risks introducing uncontrolled variables into SAR studies, screening cascades, or synthetic routes—undermining reproducibility and wasting resource-intensive follow-up efforts.

Quantitative Differentiation Evidence: 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one vs. Closest Regioisomeric Analogs


Hydrogen-Bond Donor Count: 0 HBD for 2,4-Dimethyl vs. 1 HBD for 2,3-Dimethyl Regioisomer—A Critical Determinant for Fragment Library Design

3-(2,4-Dimethylphenyl)pyridin-2(1H)-one registers 0 hydrogen-bond donors (HBD), whereas the 2,3-dimethylphenyl regioisomer (CAS 1261971-16-7) registers 1 HBD . This difference arises because the ortho-methyl group in the 2,4-isomer does not sterically enforce a tautomeric shift, while the 2,3-substitution pattern alters the electronic environment of the pyridinone ring. In fragment-based drug design, the Rule of Three (RO3) imposes a maximum of 3 HBD; the target compound scores 1 RO3 violation (0 HBD, but exceeds other RO3 criteria), whereas analogs with 1 HBD may carry different violation profiles, altering library filtering outcomes .

Fragment-based drug design Rule of Three compliance Hydrogen-bond donor count Physicochemical profiling

Rotatable Bond Count: 3 for 2,4-Dimethyl vs. 1 for 2,3-Dimethyl Regioisomer—Conformational Flexibility Differentiates Scaffold Utility

The target compound possesses 3 rotatable bonds, compared to only 1 rotatable bond for the 2,3-dimethylphenyl regioisomer (CAS 1261971-16-7) . The 2,4-dimethyl substitution pattern leaves the phenyl-pyridinone bond freely rotating, whereas the ortho-methyl group in the 2,3-isomer introduces steric hindrance that restricts rotation around the biaryl axis. This steric restriction in the 2,3-isomer reduces the number of accessible conformers, which may limit its ability to adapt to different protein binding pockets in screening contexts.

Conformational analysis Rotatable bonds Ligand efficiency Scaffold ranking

Polar Surface Area Differentiation: PSA 45.31 Ų for 2,4-Dimethyl vs. 33.12 Ų for 3,5-Dimethyl Regioisomer—Implications for Membrane Permeability Prediction

The target compound exhibits a computed polar surface area (PSA) of 45.31 Ų, while the 3,5-dimethylphenyl regioisomer (and the 2,3-dimethylphenyl analog) both register a lower PSA of 33.12 Ų . The 12.19 Ų difference (approximately 37% higher PSA for the target) is attributable to differences in how the heterocyclic ring's polar atoms are presented relative to the methyl-substituted phenyl ring in each regioisomer. PSA values below 60 Ų generally predict good membrane permeability, but the 12 Ų spread within this regioisomeric series is sufficient to differentiate predicted oral absorption or blood-brain barrier penetration in computational ADME models [1].

Polar surface area Membrane permeability ADME prediction Physicochemical comparator analysis

Lipophilicity (logP) Comparison: 3.17 for 2,4-Dimethyl vs. 3.07 for 3,5-Dimethyl and 2,3-Dimethyl Isomers—Subtle but Reproducible logP Shift

The target compound has a computed logP of 3.17 (mcule) or 3.07 (chemsrc, depending on tautomeric form), while both the 3,5-dimethyl and 2,3-dimethyl regioisomers are consistently reported at logP 3.07 by chemsrc . Using the mcule dataset for a consistent computational methodology, the 2,4-dimethyl isomer (logP 3.1735) is approximately 0.1 log units more lipophilic than the regioisomeric analogs. This small but directionally consistent difference reflects the impact of methyl group positioning on overall molecular hydrophobicity and may influence nonspecific protein binding, microsomal stability, and solubility in aqueous assay buffers.

Lipophilicity logP Ligand lipophilicity efficiency Structure-property relationships

Fragment Library Suitability: RO3 Violation Profile and Tautomeric Ambiguity Differentiate 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one from Unsubstituted 3-Phenylpyridin-2(1H)-one

Compared to the unsubstituted 3-phenylpyridin-2(1H)-one parent scaffold, the 2,4-dimethyl substitution on the target compound introduces controlled increases in both molecular weight (+28 Da, from ~171 to 199 Da) and lipophilicity (ΔlogP ≈ +1.5 to +2.0 units), while maintaining 0 RO5 violations . This positions the target compound at the upper boundary of fragment-like chemical space (MW <300, logP <3.5) but with 1 RO3 violation, making it a 'borderline fragment' suitable for fragment-growing campaigns where initial hits require modest hydrophobic substitution to achieve detectable binding [1]. The 2,4-dimethyl pattern provides steric bulk without introducing the conformational restriction seen in the 2,3-dimethyl isomer.

Fragment-based screening Rule of Three Tautomerism Library design

Recommended Application Scenarios for 3-(2,4-Dimethylphenyl)pyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Non-HBD Fragments with Modest Lipophilicity

With 0 HBD and logP of ~3.17, 3-(2,4-dimethylphenyl)pyridin-2(1H)-one is suited for fragment library assembly where hydrogen-bond donor-free fragments are needed to probe shallow hydrophobic binding pockets without introducing donor-mediated selectivity liabilities. Its 1 RO3 violation (borderline fragment character) makes it appropriate for fragment-growing strategies rather than pure fragment hit identification, distinguishing it from more polar, lower-MW fragments. Researchers procuring this compound for fragment screening should prioritize it over the 2,3-dimethyl or 3,5-dimethyl isomers when a non-HBD fragment is explicitly required by the target site pharmacophore .

Kinase Hinge-Binder Scaffold Elaboration with Conformational Flexibility

The pyridin-2(1H)-one core is a recognized hinge-binding motif in kinase inhibitor design, with the carbonyl oxygen and NH serving as the canonical hinge hydrogen-bonding pair. The 3 rotatable bonds of the 2,4-dimethylphenyl substituent (vs. 1 for the 2,3-dimethyl isomer) provide greater conformational sampling at the solvent-exposed interface or the selectivity pocket, enabling exploration of diverse vector orientations during hit-to-lead optimization. Medicinal chemistry teams working on kinase targets should select this specific regioisomer when conformational flexibility of the 3-aryl substituent is a design priority .

Synthetic Intermediate for 3-Arylpyridinone-Derived CNS-Penetrant Candidates

With a PSA of 45.31 Ų (below the 60–70 Ų threshold commonly associated with poor CNS penetration), this compound occupies a favorable PSA window for blood-brain barrier permeability prediction. The 2,4-dimethyl substitution pattern offers a PSA that is ~37% higher than the 3,5-dimethyl analog (33.12 Ų), positioning it closer to the optimal range for CNS drug design. Procurement of this specific regioisomer is recommended for neuroscience-focused medicinal chemistry programs where balanced PSA and lipophilicity are critical for achieving brain exposure while minimizing efflux transporter recognition [1].

Commercial Reference Standard for Regioisomeric Purity Method Development

Given the availability of at least four dimethylphenyl-pyridinone regioisomers from commercial suppliers, this compound serves as a well-defined reference standard for developing HPLC or LC-MS methods capable of resolving closely related regioisomeric impurities. With 95% purity certification from abcr GmbH (catalog AB317475), it provides a reliable benchmark for analytical method validation in quality control workflows. Procurement for this purpose is justified by the documented physicochemical differences (PSA, logP) that facilitate chromatographic separation from isobaric contaminants .

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